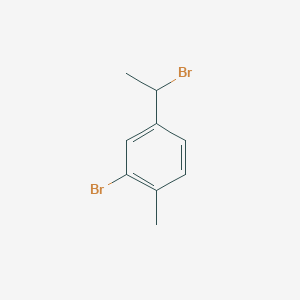

2-Bromo-4-(1-bromoethyl)-1-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

2-bromo-4-(1-bromoethyl)-1-methylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |

InChI Key |

AQPXMAXXICECCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)Br)Br |

Origin of Product |

United States |

Significance of Polybrominated Aromatics As Synthetic Intermediates

Polybrominated aromatic compounds are highly valued in synthetic organic chemistry primarily because the carbon-bromine bond is a versatile functional group. Bromine atoms on an aromatic ring can be readily substituted or used in a variety of powerful cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These methods are fundamental for creating new carbon-carbon bonds, allowing for the assembly of complex molecular scaffolds from simpler polybrominated starting materials. chemshuttle.com

The presence of multiple bromine atoms, as seen in 2-Bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305) with its two bromine atoms at different positions (one on the aromatic ring and one on the alkyl side-chain), offers the potential for selective and sequential reactions. Chemists can exploit the different reactivities of an aryl bromide versus an alkyl bromide to perform distinct chemical transformations at each site. This regiochemical control is a powerful tool for the methodical construction of highly substituted molecules, which is often a critical requirement for developing new pharmaceuticals and advanced materials.

Overview of Regioselectivity Challenges in Arene Functionalization

Achieving site-selectivity in the functionalization of aromatic rings (arenes) is a persistent challenge in organic synthesis. sigmaaldrich.com The position of any new chemical group added to a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituents already present. This is known as regioselectivity. For a molecule like 2-Bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305), the aromatic ring is substituted with a methyl group (an activating, ortho-, para-director) and a bromine atom (a deactivating, ortho-, para-director).

These directing effects can sometimes be in conflict or lead to the formation of multiple product isomers if another substitution reaction is performed on the ring. The development of new catalytic systems and synthetic methods aims to overcome these challenges, allowing chemists to selectively functionalize a specific C-H bond on an aromatic ring, even in the presence of multiple directing groups. Such precise control is essential for efficient synthesis and minimizes the need for complex purification steps. Direct C-H bond activation is a particularly important area of research that seeks to avoid the use of pre-functionalized starting materials, though selectivity remains a significant hurdle.

Structural Elucidation and Nomenclatural Specificity of 2 Bromo 4 1 Bromoethyl 1 Methylbenzene Within Substituted Benzene Frameworks

Direct Synthesis Strategies

Direct synthesis strategies involve the introduction of bromine atoms onto a starting aromatic compound through various bromination reactions. These methods are often valued for their atom economy and straightforward approach.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. In the context of synthesizing bromo-substituted toluene derivatives, an electrophile, typically a bromine cation (Br+), attacks the electron-rich π-system of the benzene (B151609) ring. slideserve.com This reaction is often catalyzed by a Lewis acid, such as ferric bromide (FeBr₃), which polarizes the bromine molecule (Br₂), making it more electrophilic. pressbooks.publibretexts.org

The substitution pattern on the aromatic ring is directed by the existing substituents. For toluene and its derivatives, the methyl group is an activating, ortho-, para-director. slideserve.com This means that electrophilic bromination will preferentially occur at the positions ortho and para to the methyl group.

Table 1: Regioselectivity in Electrophilic Bromination of Toluene

| Product | Position of Bromination | Typical Yield (%) |

|---|---|---|

| o-Bromotoluene | Ortho | ~33-40% |

| p-Bromotoluene | Para | ~60-67% |

| m-Bromotoluene | Meta | <1% |

Note: Yields can vary based on reaction conditions.

Radical Bromination of Alkyl Side Chains for Benzylic Halides

To introduce a bromine atom onto the alkyl side chain of a toluene derivative, a free-radical mechanism is employed. byjus.com This type of reaction, often initiated by UV light or a radical initiator, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.comoregonstate.edu A common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the aromatic ring. researchgate.net

The reactivity of benzylic hydrogens towards radical bromination follows the order: tertiary > secondary > primary. chegg.com This is due to the increasing stability of the corresponding benzylic radical.

Table 2: Relative Reactivity of Benzylic Hydrogens in Radical Bromination

| Substrate | Type of Benzylic Hydrogen | Relative Rate of H Abstraction |

|---|---|---|

| Toluene | Primary | 1 |

| Ethylbenzene | Secondary | 3.5 |

Regioselective Bromination of Toluene Derivatives

Achieving specific regioselectivity in the bromination of substituted toluenes is a critical challenge in synthetic chemistry. The directing effects of multiple substituents on the aromatic ring must be considered. For substrates with both an activating group (like a methyl group) and a deactivating group, the position of bromination is primarily controlled by the activating group.

The development of highly regioselective bromination methods is an active area of research. nih.gov Various reagent systems have been developed to favor specific isomers. For instance, the use of zeolites as catalysts can enhance para-selectivity in the electrophilic bromination of toluene. nih.govresearchgate.net

Synthesis via Precursor Functionalization

An alternative to direct bromination is the synthesis of the target molecule from a precursor that already contains a functional group at the desired position. This functional group is then converted into a bromine atom.

Conversion of Alcohols to Bromides

Benzylic alcohols can be converted into the corresponding benzylic bromides through various methods. A common approach is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). chemicalbook.com This reaction proceeds via a phosphonium (B103445) intermediate and generally occurs with inversion of stereochemistry if the alcohol is chiral.

Another method involves the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to alkyl bromides.

Functionalization of Aryl Halides via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be used to construct the carbon skeleton of the target molecule before introducing the bromine atoms or by using a brominated coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, a bromo-substituted arylboronic acid could be coupled with an ethyl-containing organic halide, or vice versa, to build the desired carbon framework. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method is also highly versatile, allowing for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. libretexts.org However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. harvard.edu

Table 3: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids) | Organotin (organostannanes) |

| Toxicity of Reagents | Generally low | High |

| Reaction Conditions | Mild, requires a base | Mild, often requires additives |

| Functional Group Tolerance | Excellent | Good |

Preparation of Geminal Dibromides and their Interconversions

Geminal dibromides, compounds featuring two bromine atoms attached to the same carbon atom, are valuable synthetic intermediates. wikipedia.org Their preparation can be achieved through several routes, most notably from carbonyl compounds. Aldehydes and ketones can be converted into the corresponding geminal dibromides. For instance, reactions of various aliphatic and aromatic aldehydes with a complex formed from 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) and triphenylphosphine result in the formation of geminal dibromides. researchgate.net Another established method involves the reaction of non-enolizable aldehydes and ketones with reagents like phosgene (B1210022) or thionyl chloride in the presence of organo-phosphorus compounds. google.com

A practical protocol for synthesizing gem-dibromoalkanes from aldehydes utilizes tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602), a method that can transform a range of alkyl and aromatic aldehydes into the desired products swiftly. researchgate.net

The interconversion of geminal dihalides into other functional groups is a cornerstone of their synthetic utility. They are key precursors for synthesizing alkynes. wikipedia.org Furthermore, geminal dibromides can undergo reduction to form monobrominated compounds. For example, gem-dibromocyclopropanes can be stereoselectively reduced to the corresponding monobromocyclopropanes using a combination of dimethyl phosphite and potassium carbonate. researchgate.net The reactivity in halogen-metal exchange reactions can also differ, with geminal diiodides showing greater efficiency compared to related chloroiodides, while bromide-based dihalides may fail to undergo the exchange. acs.org

Green Chemistry Approaches in Bromination Synthesis

In recent years, the principles of green chemistry have been increasingly applied to bromination reactions to enhance safety and reduce environmental impact. acs.orgresearchgate.net A key focus is the replacement of hazardous molecular bromine and toxic chlorinated solvents with safer alternatives. acsgcipr.orgbeyondbenign.org Oxidative bromination, which uses a bromide ion source in conjunction with an oxidant, is considered a greener pathway for creating carbon-bromine bonds. nih.gov Among the various oxidants, molecular oxygen and hydrogen peroxide are preferred due to their non-toxic nature, with water being the only byproduct in the case of H2O2. oup.com

Catalyst-Free and Solvent-Controlled Protocols

A significant advancement in green bromination is the development of protocols that operate without a catalyst, particularly for activated aromatic compounds. sciencemadness.org For example, a simple and mild method for the regioselective monobromination of electron-rich aromatic compounds involves using ammonium (B1175870) bromide as the bromine source and Oxone as the oxidant in solvents like methanol (B129727) or water at ambient temperature. organic-chemistry.org

Solvent-free approaches represent another major green alternative, eliminating the need for hazardous and often difficult-to-remove solvents. researchgate.net Mechanochemistry, which uses mechanical force to drive reactions, has been successfully applied to the bromofunctionalization of olefins using N-haloimides as the bromine source under solvent-free and catalyst-free conditions. rsc.org This avoids the use of environmentally problematic chlorinated solvents. rsc.org Additionally, methods for generating molecular bromine in situ in a solvent-free system have been developed, using solid NaBr and KNO3 with gaseous HCl, which can then be used to brominate activated aromatic compounds. researchgate.net

The choice of solvent can also be a critical parameter for controlling the reaction. In benzylic radical bromination, substituting traditional chlorinated solvents with more environmentally benign options like acetonitrile (B52724) has been shown to improve both the yield and reproducibility of the process. researchgate.net

Utilization of Hydrogen Peroxide/Hydrogen Bromide Systems

The hydrogen peroxide/hydrogen bromide (H2O2/HBr) system is a versatile and environmentally friendly method for bromination. nih.gov This system is attractive for both laboratory and industrial applications due to its use of inexpensive reagents, low environmental impact, and the absence of organic waste. nih.gov It has been effectively used for a variety of transformations, including the bromination of arenes, olefins, and ketones. oup.comnih.gov

This system can also serve as a source of bromine radicals for benzylic bromination. An aqueous solution of H2O2 and HBr, when illuminated, can efficiently convert substituted toluenes into their corresponding benzyl (B1604629) bromides without the need for metal ions or organic solvents. researchgate.net Furthermore, the H2O2/HBr system can be used in the one-pot synthesis of α-monobromo ketones and α,α′-dibromo ketones from secondary alcohols, with yields reaching up to 91%. nih.govrsc.org The selectivity towards mono- or di-bromination can be controlled by adjusting the amounts of hydrogen peroxide and hydrobromic acid. nih.gov

Table 1: Applications of the H₂O₂/HBr Bromination System

| Substrate Type | Product Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| Secondary Alcohols | α-monobromo or α,α'-dibromo ketones | One-pot oxidation-bromination; selective. | Up to 91% | nih.govrsc.org |

| Arenes & Olefins | Bromoarenes & Vic-dibromides | Metal-free; mild conditions. | Good yields | oup.comnih.gov |

| Substituted Toluenes | Benzyl Bromides | Free radical bromination; aqueous medium. | Efficient conversion | researchgate.net |

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in bromination reactions often requires careful optimization of various reaction parameters. researchgate.net Factors such as reaction time, temperature, solvent, molar ratio of reactants, and catalyst loading can significantly influence the outcome. oup.comresearchgate.net For instance, in the α-bromination of aldehydes, a quick optimization of conditions can lead to good yields and high enantioselectivities. researchgate.net

The pH of the reaction medium is another critical variable, especially in the bromination of phenols. Studies have shown a strong dependence of the reaction rate on pH, with optimal reactivity often observed in acidic media. chemrxiv.orgchemrxiv.org For example, when comparing two brominating systems, KBr-KBrO3 and N-bromosuccinimide (NBS)-KBr, the optimal pH was found to be 3 and 4, respectively. chemrxiv.org The choice of the brominating agent and solvent system also plays a crucial role; the NBS-KBr system in acetonitrile exhibited significantly faster reaction rates than the KBr-KBrO3 system in an acetic acid/water mixture across the tested pH range. chemrxiv.org Such systematic investigations are essential for developing efficient and robust synthetic protocols. researchgate.net

Table 2: Optimization of Phenol Bromination

| Parameter | System 1: KBr-KBrO₃ | System 2: NBS-KBr | General Observation | Reference |

|---|---|---|---|---|

| Optimal pH | 3 | 4 | Reaction rates decrease as pH increases from acidic to basic. | chemrxiv.org |

| Solvent | Acetic acid/water | Acetonitrile | Solvent choice significantly impacts reaction efficiency. | chemrxiv.org |

| Relative Rate | Slower | Significantly Faster | NBS-KBr system is more efficient under the tested conditions. | chemrxiv.org |

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving a resonance-stabilized carbocation intermediate. libretexts.orguci.edu For this compound, the existing substituents significantly influence the rate and regioselectivity of further substitution.

The cornerstone of the EAS mechanism is the formation of a positively charged intermediate known as an arenium ion, or sigma (σ) complex. libretexts.org This occurs when the π-electron system of the benzene ring attacks an electrophile (E+). The formation of this intermediate is typically the slow, rate-determining step of the reaction. uci.edu

The arenium ion is stabilized by resonance, with the positive charge delocalized over the carbons ortho and para to the position of electrophilic attack. uci.edu The stability of this intermediate is crucial; more stable arenium ions form faster, leading to a higher reaction rate. The final step is a rapid deprotonation from the site of attack, which restores the aromaticity of the ring. libretexts.org

For this compound, an electrophile can attack the available positions on the ring (C3, C5, or C6). For instance, attack at the C6 position would result in an arenium ion where the positive charge is delocalized across the ring, with resonance structures placing the charge on C2, C4, and the carbon bearing the new electrophile. The stability of these specific intermediates is directly affected by the electronic properties of the substituents attached to the charged carbons.

The directing effect of the substituents on the benzene ring determines the position of subsequent electrophilic attack. Substituents achieve this by either donating or withdrawing electron density, which in turn stabilizes or destabilizes the arenium ion intermediate. The substituents on this compound have competing effects.

Methyl Group (-CH₃): Located at C1, the methyl group is an activating, ortho, para-director. It donates electron density through an inductive effect and hyperconjugation, stabilizing the positive charge of the arenium ion, particularly when the charge is on the attached carbon (C1) or those ortho/para to it.

Bromo Group (-Br): Located at C2, the bromine atom is a deactivating, ortho, para-director. It is an exception to the general rule for directing groups. While it withdraws electron density through a strong inductive effect (deactivating the ring), it can donate electron density through resonance via its lone pairs, which preferentially stabilizes arenium ions where the positive charge is ortho or para to the bromine.

1-Bromoethyl Group (-CH(Br)CH₃): Located at C4, this group has a more complex influence. The alkyl portion is electron-donating and activating. However, the bromine atom on the benzylic carbon is strongly electron-withdrawing via induction, which would have a deactivating effect on the ring.

Considering the combined influence, the methyl and bromo groups direct incoming electrophiles to positions ortho and para to themselves.

The methyl group at C1 directs to C2 (blocked), C4 (blocked), and C6.

The bromo group at C2 directs to C1 (blocked), C3, and C5.

The most likely positions for electrophilic attack are therefore C3, C5, and C6. The C6 position is activated by the para-directing methyl group, while the C3 and C5 positions are influenced by the ortho- and para-directing bromo group, respectively. Steric hindrance from the adjacent methyl and bromo groups may reduce the reactivity of the C3 position. The C6 position, being ortho to the activating methyl group, is a highly probable site for substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|---|

| -CH₃ (Methyl) | C1 | Electron-donating (Inductive, Hyperconjugation) | Ortho, Para | Activating |

| -Br (Bromo) | C2 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para | Deactivating |

| -CH(Br)CH₃ (1-Bromoethyl) | C4 | Electron-donating (Alkyl), Electron-withdrawing (Inductive from Br) | Complex (likely deactivating) | Deactivating |

In reactions like aromatic halogenation, the distribution of products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This often favors substitution at the most sterically accessible and electronically activated position.

Thermodynamic Control: At higher temperatures, the reaction may be reversible, allowing isomers to interconvert. Under these conditions, the product distribution reflects the relative thermodynamic stability of the isomers. The most stable isomer, which may not be the one that forms fastest, will be the major product.

For this compound, further bromination would likely be kinetically favored at the C6 position due to activation from the methyl group. However, the thermodynamic stability of the resulting product would depend on minimizing steric repulsion between the bulky substituents.

Nucleophilic Substitution Reactions at the Aliphatic Carbon

The 1-bromoethyl group is the primary site for nucleophilic substitution, as the carbon-bromine bond on the sp³-hybridized carbon is more susceptible to cleavage than the C(sp²)-Br bond of the aromatic ring. The secondary and benzylic nature of this carbon allows for competition between SN1 and SN2 reaction pathways.

Influence of Substituents on Alkyl Halide Reactivity

The reactivity of the 1-bromoethyl group is significantly influenced by the substituents on the benzene ring.

Substrate Structure: As a secondary alkyl halide, the substrate is at a crossroads between SN1 and SN2 pathways. It is more sterically hindered than a primary halide, which slows down SN2 reactions, but it forms a more stable carbocation than a primary halide, which accelerates SN1 reactions. masterorganicchemistry.commsu.edu The benzylic nature of the position is crucial, as it provides resonance stabilization to the carbocation intermediate, making the SN1 pathway more viable than for a non-benzylic secondary halide. pearson.com

Aromatic Ring Substituents: The electronic properties of the methyl and bromo groups on the aromatic ring modulate the reactivity.

The para-methyl group is an electron-donating group through induction and hyperconjugation. This property helps to stabilize the positive charge of the benzylic carbocation intermediate in an SN1 reaction, thereby increasing the reaction rate.

The ortho-bromo group exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+R). For reactions at the benzylic position, the strong inductive effect typically dominates, which would tend to destabilize the adjacent carbocation and slightly decrease the rate of an SN1 reaction.

Elimination Reactions and Formation of Unsaturated Systems

In the presence of a base, this compound can undergo elimination of hydrogen bromide (HBr) from the side chain to form an alkene. This dehydrohalogenation reaction can proceed through either E1 or E2 mechanisms, often in competition with SN1 and SN2 substitution reactions. libretexts.org

Formation of Alkenyl Intermediates

Elimination of HBr from the 1-bromoethyl side chain results in the formation of a carbon-carbon double bond, yielding 2-bromo-1-methyl-4-vinylbenzene. This reaction transforms the saturated alkyl halide side chain into an unsaturated alkenyl group. The formation of this product is a key transformation pathway for creating vinylarene monomers from halogenated precursors.

E1 and E2 Mechanistic Aspects

The E2 (Elimination, Bimolecular) mechanism is a single-step, concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time as the bromide ion departs. chemicalnote.com This reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state. ksu.edu.sapressbooks.pub The rate of the E2 reaction is second-order, dependent on the concentrations of both the substrate and the base. chemicalnote.com This pathway is favored by strong, often sterically hindered bases like potassium tert-butoxide (t-BuO⁻), which are more likely to act as bases than as nucleophiles. ksu.edu.sa

The E1 (Elimination, Unimolecular) mechanism is a two-step process that begins with the same initial step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgchemicalnote.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. chemicalnote.com The E1 reaction rate is first-order, depending only on the substrate concentration. masterorganicchemistry.com E1 reactions compete directly with SN1 reactions and are favored by conditions that promote carbocation formation, such as polar protic solvents, weak bases, and higher temperatures. masterorganicchemistry.comlibretexts.orgiitk.ac.in

| Feature | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate chemicalnote.com | One concerted step chemicalnote.com |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) masterorganicchemistry.com | Rate = k[Alkyl Halide][Base] (Bimolecular) chemicalnote.com |

| Base Requirement | Weak base sufficient (e.g., H₂O, ROH) libretexts.org | Strong base required (e.g., OH⁻, t-BuO⁻) libretexts.org |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry ksu.edu.sa |

| Competition | Competes with SN1 reactions pearson.com | Competes with SN2 reactions youtube.com |

| Regioselectivity | Follows Zaitsev's rule (forms more substituted alkene) libretexts.org | Follows Zaitsev's rule (with small bases); Hofmann product with bulky bases ksu.edu.samasterorganicchemistry.com |

Radical Reaction Pathways in Side-Chain Functionalization

The benzylic position of the 1-bromoethyl group is also susceptible to radical reactions. The relative weakness of the benzylic C-H bond allows for its selective abstraction to form a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.orglibretexts.org

A characteristic reaction involving this pathway is benzylic bromination. While the target compound is already brominated at this position, its synthesis from the precursor 2-bromo-4-ethyl-1-methylbenzene (B2941036) would typically involve a radical mechanism. Reagents such as N-bromosuccinimide (NBS), in the presence of light or a radical initiator, are used for this purpose. libretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: A small amount of bromine radical (Br•) is generated from NBS. libretexts.org

Propagation: The bromine radical abstracts the benzylic hydrogen atom to form the resonance-stabilized benzylic radical and HBr. This radical then reacts with a bromine source (Br₂ or NBS) to form the brominated product and regenerate a bromine radical, which continues the chain. libretexts.orglibretexts.org

Termination: The reaction ceases when radicals combine with each other.

This radical pathway highlights the enhanced reactivity of the benzylic position, allowing for selective functionalization of the alkyl side chain without affecting the aromatic ring or the other C-H bonds of the side chain. libretexts.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Reaction Progress Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While ¹H and ¹³C NMR are standard techniques, more advanced NMR methodologies can provide deeper insights into complex structures and reaction dynamics.

Multi-Dimensional NMR for Complex Structure Elucidation

For a molecule such as 2-Bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305), multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of proton and carbon signals.

COSY experiments would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine proton of the bromoethyl group and the methyl protons.

HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals of the aromatic ring and the side chains.

HMBC would show correlations between protons and carbons over two to three bonds, which would be crucial for establishing the substitution pattern on the benzene (B151609) ring by correlating the methyl and ethyl protons to the aromatic carbons.

Despite the utility of these techniques, specific multi-dimensional NMR data for this compound has not been reported in the available scientific literature.

Application of NMR for Monitoring Reaction Kinetics and Stereochemistry

NMR spectroscopy can be employed to monitor the progress of chemical reactions in real-time, providing kinetic data. For reactions involving this compound, such as nucleophilic substitution at the benzylic position, ¹H NMR could be used to track the disappearance of starting material and the appearance of product signals. This allows for the determination of reaction rates and orders.

Furthermore, the bromoethyl group contains a chiral center, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, particularly in the presence of chiral shift reagents or when forming diastereomeric derivatives, can be used to determine the stereochemistry of the products of stereoselective reactions. Currently, there are no published studies applying these NMR techniques to the reaction kinetics or stereochemical analysis of this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, HRMS would be expected to confirm its molecular formula, C₉H₁₀Br₂. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. While the nominal molecular weight is approximately 278 g/mol , HRMS would provide a much more precise mass, which can be used to confirm the elemental formula. chemshuttle.com At present, specific HRMS data for this compound is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes. For this compound, the following characteristic vibrational bands would be expected:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and bromoethyl groups, expected in the 2850-3000 cm⁻¹ region.

C=C stretching: Within the aromatic ring, usually found in the 1450-1600 cm⁻¹ range.

C-Br stretching: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹.

While these are the expected regions for the vibrational modes of this compound, experimentally obtained and published IR and Raman spectra for this compound are not currently available.

X-ray Crystallography for Solid-State Structural Conformation (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid or low-melting solid at room temperature, its crystalline derivatives could be analyzed by this technique. Such an analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. There are currently no published X-ray crystallographic studies on derivatives of this compound.

Advanced Chromatographic Separations

Advanced chromatographic techniques are essential for the purification and analysis of organic compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

HPLC: Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for its purification and for monitoring reaction progress.

GC: Given its likely volatility, GC would be an excellent technique for assessing the purity of this compound and for separating it from starting materials or byproducts. The use of a mass spectrometer as a detector (GC-MS) would also aid in the identification of separated components.

Detailed research findings or established protocols for the advanced chromatographic separation of this compound are not described in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like brominated alkylbenzenes. researchgate.net It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. brjac.com.br This combination is particularly effective for analyzing reaction mixtures to identify intermediates, byproducts, and to assess the purity of the final product. birchbiotech.com

In a typical GC-MS analysis of a sample containing "this compound," the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. birchbiotech.com The presence of bromine atoms in "this compound" results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the 79Br and 81Br isotopes, aiding in its identification.

Purity assessment is achieved by examining the gas chromatogram for the presence of extraneous peaks. birchbiotech.com The area of each peak is proportional to the concentration of the corresponding compound in the mixture. By comparing the peak area of the target compound to the total area of all peaks (excluding the solvent peak), the purity can be calculated. birchbiotech.com For complex environmental or biological samples, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and achieve lower detection limits for brominated compounds. nih.govchromatographyonline.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Brominated Alkylbenzenes

| Parameter | Value/Condition |

| GC System | Agilent 6890 GC or similar |

| Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| MS System | Agilent 5973N MS or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Ion Source Temp. | 230 °C |

| Interface Temp. | 280 °C |

This table presents typical starting parameters for method development and may require optimization for specific sample matrices and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. ijraset.combiotecha.lt For "this compound," HPLC is particularly valuable for the quantitative analysis of the compound and for the separation of its positional isomers, which can be challenging to resolve by other means. walshmedicalmedia.commtc-usa.com

Quantitative analysis by HPLC relies on the principle that the peak area or height in the chromatogram is directly proportional to the concentration of the analyte. ijraset.com By creating a calibration curve from standards of known concentration, the amount of "this compound" in an unknown sample can be accurately determined. libretexts.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, employing a nonpolar stationary phase and a polar mobile phase. walshmedicalmedia.com

The separation of isomers, such as those differing in the position of the bromoethyl group on the benzene ring, is a significant challenge in chromatography. mtc-usa.comchromforum.org HPLC offers a variety of stationary phases with different selectivities that can be exploited to achieve this separation. sepachrom.com For aromatic compounds and their isomers, columns with phenyl-based stationary phases can provide unique selectivity through π-π interactions between the analyte and the stationary phase. nacalai.com The choice of mobile phase composition, including the type of organic modifier and its ratio with water, is critical for optimizing the separation. mdpi.comresearchgate.net

Table 2: Example HPLC Method for the Separation of Brominated Aromatic Isomers

| Parameter | Value/Condition |

| HPLC System | Waters 2690 Separations Module or similar |

| Column | COSMOSIL PYE (Pyrenylethyl group bonded), 4.6 mm I.D. x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (gradient or isocratic, e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Photodiode Array (PDA) at 210 nm |

| Injection Volume | 10 µL |

These conditions are illustrative and would require optimization to achieve baseline separation for specific isomers of "this compound."

Capillary Electrochromatography for Alkylbenzene Separation

Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the high efficiency of capillary electrophoresis (CE) with the selectivity of HPLC. nih.govnih.gov It utilizes a packed capillary column, similar to HPLC, but the mobile phase is driven by electroosmotic flow (EOF) rather than high pressure. wikipedia.org This results in a flat flow profile, which minimizes band broadening and leads to very high separation efficiencies, often exceeding those of HPLC. stanford.eduwikipedia.org

CEC is particularly well-suited for the separation of neutral compounds, such as alkylbenzenes and their halogenated derivatives, which cannot be separated by capillary zone electrophoresis (CZE). stanford.edunih.gov The separation mechanism in CEC involves both electrophoretic migration (for charged analytes) and partitioning between the stationary and mobile phases (for neutral analytes). nih.gov For neutral compounds like "this compound," separation is primarily based on their differential partitioning. tandfonline.com

The stationary phase in CEC can be similar to those used in HPLC, such as octadecylsilica (ODS), which allows for the separation of hydrophobic compounds. stanford.edu The high efficiency of CEC makes it a powerful tool for resolving complex mixtures of structurally similar alkylbenzenes. researchgate.net The technique has been successfully applied to the separation of polycyclic aromatic hydrocarbons (PAHs), demonstrating its potential for the analysis of other aromatic compounds. bohrium.com

Table 3: General Parameters for CEC Separation of Aromatic Hydrocarbons

| Parameter | Value/Condition |

| CEC System | Custom-built or commercial CEC system |

| Capillary | Fused-silica capillary (e.g., 50-100 µm I.D., 30-50 cm total length) |

| Stationary Phase | Packed with 3-µm octadecylsilica (ODS) particles |

| Mobile Phase | Acetonitrile/buffer mixture (e.g., 80:20 v/v acetonitrile/Tris buffer) |

| Applied Voltage | 15-30 kV |

| Injection | Electrokinetic or pressure injection |

| Detection | UV absorbance or Laser-Induced Fluorescence (LIF) |

This table provides a general overview of CEC parameters; specific conditions would need to be developed and optimized for the analysis of "this compound."

Computational and Theoretical Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305), DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional arrangement (ground state geometry) and to analyze its electronic properties. researchgate.net

These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Table 1: Predicted Ground State Geometrical Parameters and Electronic Properties of this compound (Illustrative DFT Data) This table presents hypothetical but plausible data based on typical values for similar brominated aromatic compounds.

| Parameter | Value |

| Geometrical Parameters | |

| C-Br (aromatic) bond length | 1.90 Å |

| C-Br (ethyl) bond length | 1.97 Å |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| Dihedral Angle (C-C-C-Br, ethyl) | 65° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Transition State Analysis for Reaction Pathways and Activation Energies

Transition state theory is fundamental to understanding the rates of chemical reactions. Computational methods, particularly DFT, can be used to locate the transition state structures for reactions involving this compound. A key reaction pathway for this molecule is benzylic bromination, which would be relevant to its synthesis. masterorganicchemistry.com By modeling the abstraction of a benzylic hydrogen by a bromine radical, the transition state for this step can be characterized. researchgate.net

The calculation of the energy of the transition state relative to the reactants allows for the determination of the activation energy (Ea). This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction. For instance, the stability of the benzylic radical intermediate, due to resonance with the aromatic ring, would be expected to lead to a lower activation energy for radical substitution at the ethyl group compared to a non-benzylic position. chemistrysteps.com

Table 2: Illustrative Calculated Activation Energies for Key Reaction Steps This table contains representative data for plausible reaction pathways.

| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Benzylic H-abstraction | C₉H₁₀Br₂ + Br• | [C₉H₉Br₂···H···Br]‡ | C₉H₉Br₂• + HBr | 10.5 |

| Nucleophilic Substitution (SN1) | C₉H₁₀Br₂ + H₂O | [C₉H₁₀Br⁺···Br⁻]‡ | C₉H₁₁BrO + HBr | 22.0 |

| Nucleophilic Substitution (SN2) | C₉H₁₀Br₂ + OH⁻ | [HO···C₉H₁₀Br···Br]⁻‡ | C₉H₁₁BrO + Br⁻ | 18.5 |

Quantum Chemical Calculations of Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Quantum chemical calculations provide a reliable means of estimating BDEs. researchgate.net For this compound, the BDEs of the C-H and C-Br bonds would be of particular interest as they govern the molecule's thermal stability and reactivity in radical reactions.

The benzylic C-H bond on the ethyl group is expected to have a significantly lower BDE compared to the methyl C-H or aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com Similarly, the C-Br bond at the benzylic position is likely to be weaker than the C-Br bond attached directly to the aromatic ring. High-level computational methods, such as G4 or CBS-QB3, can provide benchmark BDE values. rsc.orgrsc.org

Table 3: Predicted Bond Dissociation Energies (BDEs) for this compound (Illustrative Data) Values are hypothetical and based on general trends for similar structures.

| Bond | BDE (kcal/mol) at 298 K |

| C(ethyl)-H | 90 |

| C(methyl)-H | 100 |

| C(aromatic)-H | 113 |

| C(ethyl)-Br | 55 |

| C(aromatic)-Br | 72 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around the C(aromatic)-C(ethyl) bond. This would reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations of the compound in a condensed phase (either as a pure liquid or in solution) can provide insights into intermolecular interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, would be a key interaction to study. nih.gov These simulations can help in understanding bulk properties like density, viscosity, and solvation behavior. pleiades.online

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or biological activity. wikipedia.org While no specific QSAR models for this compound exist, one could be developed as part of a larger dataset of brominated compounds.

Descriptors for the QSAR model would be calculated from the molecular structure and would include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. These descriptors would then be correlated with an observed reactivity parameter, such as the rate constant for a particular reaction. Such models are valuable for predicting the reactivity of new, untested compounds. nih.govnih.gov

Investigation of Solvation Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational chemistry can model these solvent effects using either implicit or explicit solvation models. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, the polarity of the solvent would be a critical factor.

For an SN1-type reaction, a polar protic solvent would stabilize the carbocation intermediate, thereby accelerating the reaction. libretexts.org For an SN2-type reaction, the effect of the solvent is more complex, involving the solvation of both the reactants and the transition state. ias.ac.in By performing calculations in different solvent models, a computational chemist can predict how the reaction mechanism and activation energies might change, providing valuable guidance for experimental work. researchgate.net

Applications of 2 Bromo 4 1 Bromoethyl 1 Methylbenzene in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Syntheses

2-Bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305) serves as a versatile building block in the construction of more complex molecular architectures. The differential reactivity of its two carbon-bromine bonds allows for sequential and selective transformations. For instance, the more reactive benzylic bromide can undergo nucleophilic substitution or elimination reactions, leaving the aryl bromide intact for subsequent cross-coupling reactions. This sequential reactivity is a cornerstone of efficient multi-step synthetic strategies, allowing for the controlled introduction of various functional groups and the assembly of intricate molecular frameworks. The strategic placement of the methyl group on the benzene (B151609) ring also influences the regioselectivity of subsequent reactions, providing an additional layer of control in the synthetic design.

Precursor for Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The aryl bromide moiety of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Heck Reaction | Alkene | C(sp²)–C(sp²) |

| Sonogashira Reaction | Terminal alkyne | C(sp²)–C(sp) |

| Negishi Reaction | Organozinc reagent | C(sp²)–C(sp³) or C(sp²)–C(sp²) |

| Suzuki Reaction | Organoboron reagent | C(sp²)–C(sp²) |

| Stille Reaction | Organotin reagent | C(sp²)–C(sp²) |

| Buchwald-Hartwig Amination | Amine | C(sp²)–N |

The presence of the bromoethyl group can be strategically utilized either before or after the cross-coupling step, further diversifying the range of accessible products. For example, the bromoethyl moiety could be converted to other functional groups prior to the coupling reaction, or it could be used as a reactive site for further elaboration after the core structure has been assembled via a cross-coupling reaction.

Intermediate for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. This compound can serve as a precursor for the synthesis of various heterocyclic systems. The benzylic bromide is particularly well-suited for reactions with binucleophilic reagents to form rings. For instance, reaction with primary amines or hydrazines could lead to the formation of nitrogen-containing heterocycles. Similarly, reaction with thiourea (B124793) or related compounds could be a pathway to sulfur-containing heterocyclic structures. The specific reaction conditions and the choice of the nucleophile would dictate the size and type of the resulting heterocyclic ring.

Derivatization to Form Organometallic Reagents (e.g., Grignard, Organolithium reagents)

The carbon-bromine bonds in this compound can be converted into carbon-metal bonds, generating highly reactive organometallic reagents. Treatment with magnesium metal would likely lead to the formation of a Grignard reagent. libretexts.orglibretexts.org Due to the higher reactivity of the benzylic bromide, the Grignard reagent would likely form at the ethyl side chain. Alternatively, reaction with an organolithium reagent via lithium-halogen exchange could generate an organolithium species. These organometallic intermediates are powerful nucleophiles and strong bases, enabling a host of subsequent reactions, including:

Reaction with carbonyl compounds: Formation of new carbon-carbon bonds and the synthesis of alcohols.

Reaction with nitriles: Synthesis of ketones.

Reaction with epoxides: Ring-opening to form β-hydroxy compounds.

Metal-catalyzed cross-coupling reactions: As the nucleophilic partner in reactions like Suzuki and Negishi couplings.

The selective formation of the organometallic reagent at either the aryl or the benzylic position would depend on the reaction conditions and the choice of metal.

Utility in Stereoselective Synthesis of Chiral Compounds

Formation of Gem-Diboron Compounds and their Applications

While not a direct precursor in the most common methods, the structural motif of this compound is related to dihaloalkanes, which can be precursors to gem-diboron compounds. These compounds, which feature two boron atoms attached to the same carbon atom, are versatile synthetic intermediates. thieme-connect.dechemrxiv.org Although the starting material is not a geminal dihalide, it is conceivable that under specific reaction conditions, it could be transformed into a species that could then be converted to a gem-diboron compound. Gem-diboron compounds are valuable in organic synthesis due to their ability to participate in a variety of transformations, including cross-coupling reactions to form new carbon-carbon bonds. thieme-connect.de

Transformation into Alkynes via Double Elimination Reactions

The presence of two bromine atoms in this compound, albeit not in a vicinal or geminal relationship required for a standard double elimination, suggests the potential for rearrangement and elimination pathways leading to alkynes under strongly basic conditions. quimicaorganica.orglibretexts.orglibretexts.orgmasterorganicchemistry.com A more direct route to an alkyne would involve a related vicinal dibromide. However, it is plausible that under forcing conditions with a strong base, a sequence of elimination and rearrangement could potentially lead to the formation of an alkyne. Such reactions typically involve the removal of two molecules of hydrogen bromide to generate a triple bond. quimicaorganica.orgmasterorganicchemistry.com The feasibility and outcome of such a transformation would be highly dependent on the specific reaction conditions employed.

Structure Reactivity Relationships and Regioselectivity in Functionalization Reactions

Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity

The benzene (B151609) ring of 2-bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305) is substituted with a methyl group, a bromine atom, and a 1-bromoethyl group. These substituents significantly influence the electron density of the aromatic ring and, consequently, its susceptibility to electrophilic aromatic substitution (EAS).

Methyl Group (-CH₃): The methyl group is an activating substituent. unizin.org It donates electron density to the benzene ring through a positive inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. pressbooks.pub

1-Bromoethyl Group (-CH(Br)CH₃): This group is generally considered to be deactivating due to the electron-withdrawing inductive effect of the bromine atom on the ethyl side chain. This effect can slightly reduce the electron density of the aromatic ring.

Competition of Directing Effects: In this compound, the activating methyl group and the deactivating bromo group compete in directing incoming electrophiles. In such cases, the more powerful activating group generally dictates the position of substitution. stackexchange.com Therefore, the methyl group's directing effect is expected to be dominant. The available positions for electrophilic attack are C3, C5, and C6. The methyl group at C1 directs to C2 (occupied by Br) and C6. The bromo group at C2 directs to C1 (occupied by methyl) and C6. The 1-bromoethyl group at C4 directs to C3 and C5. The reinforcing directing effects of the methyl and bromo groups towards the C6 position, along with the directing effect of the bromoethyl group to C3 and C5, suggest that electrophilic substitution is most likely to occur at the C6, C3, or C5 positions, with C6 being potentially favored due to the strong activating effect of the methyl group. However, steric hindrance from the adjacent substituents could also play a significant role. stackexchange.com

Positional Isomerism and its Impact on Reaction Outcomes

The specific arrangement of substituents in this compound, as a particular positional isomer, has a profound impact on its reactivity and the distribution of products in a reaction. The relative positions of the methyl, bromo, and 1-bromoethyl groups create a unique electronic and steric environment.

For instance, in electrophilic aromatic substitution, the positions available for attack are sterically and electronically distinct. Attack at the C6 position is directed by both the ortho, para-directing methyl and bromo groups. However, this position is adjacent to the methyl group, which could present some steric hindrance depending on the size of the electrophile. The C3 and C5 positions are directed by the 1-bromoethyl group and are meta to the methyl and bromo groups, respectively. The steric bulk of the 1-bromoethyl group could influence the accessibility of the C3 and C5 positions.

Compared to a different positional isomer, such as 4-bromo-2-(1-bromoethyl)-1-methylbenzene, the reaction outcomes would differ significantly. In this hypothetical isomer, the directing effects of the substituents would lead to a different regiochemical preference for electrophilic attack.

Regioselective Functionalization of the Bromoethyl Side Chain vs. Aromatic Bromine

A key aspect of the reactivity of this compound is the differential reactivity of the two bromine atoms: one attached to the aromatic ring and the other to the benzylic carbon of the ethyl side chain.

The bromine atom on the bromoethyl side chain is a benzylic bromide. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). libretexts.org This enhanced reactivity is due to the stabilization of the carbocation intermediate in an SN1 reaction or the transition state in an SN2 reaction by the adjacent benzene ring through resonance. libretexts.org In contrast, the aromatic bromine is part of an aryl halide. Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the strong carbon-bromine bond, which has partial double bond character from resonance with the aromatic ring, and the instability of the potential phenyl cation intermediate. aspirationsinstitute.com

Therefore, nucleophilic substitution reactions will selectively occur at the benzylic position of the 1-bromoethyl group. For example, reaction with nucleophiles such as hydroxides, alkoxides, or amines would lead to the substitution of the benzylic bromine, leaving the aromatic bromine intact.

Furthermore, radical bromination, typically using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, is highly selective for the benzylic position. chemistrysteps.com This is because the reaction proceeds via a resonance-stabilized benzylic radical intermediate, which is formed more readily than a radical at any other position on the side chain or on the aromatic ring. libretexts.org

Influence of Reaction Conditions on Selectivity

The selectivity of functionalization reactions involving this compound can be significantly influenced by the choice of reaction conditions, including temperature, solvent, and the use of catalysts.

Temperature: In competitive reactions, such as electrophilic aromatic substitution where multiple products can be formed, temperature can affect the product distribution. Higher temperatures can sometimes overcome the activation energy barrier for the formation of less stable isomers, leading to a different product ratio. For instance, in some electrophilic aromatic brominations, lower temperatures have been shown to favor the formation of the para isomer over the ortho isomer. pressbooks.pub

Solvent: The polarity of the solvent can influence the rates and mechanisms of reactions. For nucleophilic substitution at the benzylic position, polar protic solvents can favor an SN1 mechanism by stabilizing the intermediate carbocation and the leaving group. Polar aprotic solvents, on the other hand, tend to favor an SN2 mechanism.

Catalyst: The choice of catalyst is critical in directing the outcome of many reactions. In electrophilic aromatic substitution, a Lewis acid catalyst (e.g., FeBr₃) is typically required to polarize the electrophile and activate the aromatic ring. The nature of the catalyst can influence the regioselectivity. For functionalization involving the bromine atoms, specific catalysts can be used. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) would typically involve the more reactive aromatic bromine as a leaving group, especially if the benzylic bromide is first converted to a less reactive functional group.

Role of Bromine Atoms as Directing Groups or Leaving Groups

The two bromine atoms in this compound can play distinct roles in chemical reactions, acting either as directing groups or as leaving groups.

Aromatic Bromine as a Directing Group: As discussed in section 7.1, the bromine atom attached to the benzene ring acts as a deactivating but ortho, para-directing group in electrophilic aromatic substitution reactions. pressbooks.pub It influences the position of attack of incoming electrophiles on the aromatic ring.

Aromatic Bromine as a Leaving Group: The aromatic bromine can function as a leaving group in certain reactions, most notably in organometallic cross-coupling reactions. In reactions like the Suzuki, Heck, or Sonogashira coupling, a palladium catalyst facilitates the coupling of the aryl halide with various partners. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the aromatic bromine. It can also be a leaving group in nucleophilic aromatic substitution, but this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.

Benzylic Bromine as a Leaving Group: The benzylic bromine on the 1-bromoethyl side chain is an excellent leaving group in nucleophilic substitution and elimination reactions. libretexts.org Its high reactivity allows for selective functionalization of the side chain without affecting the aromatic bromine under appropriate conditions. This differential reactivity is a key feature for the synthetic utility of this compound.

The following table summarizes the primary roles of the substituents and bromine atoms in this compound:

| Substituent/Atom | Electronic Effect on Aromatic Ring | Directing Effect (EAS) | Primary Role in Reactions |

| -CH₃ | Activating (+I, Hyperconjugation) | ortho, para | Activating and directing group |

| Aromatic -Br | Deactivating (-I), Donating (+M) | ortho, para | Directing group, Leaving group (cross-coupling) |

| -CH(Br)CH₃ | Deactivating (-I) | Weakly directing | Source of a reactive benzylic position |

| Benzylic -Br | N/A | N/A | Excellent leaving group (substitution, elimination) |

Future Research Directions and Green Chemistry Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The presence of two distinct carbon-bromine bonds—one on the aromatic ring and one at the benzylic position—necessitates the development of highly selective catalytic systems. Future research will likely focus on catalysts that can differentiate between these two sites to achieve controlled, sequential, or orthogonal functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a promising area for this compound. nih.gov Research into novel catalyst systems, particularly those employing specifically designed ligands, could enable selective reactions at either the aryl or benzylic position. For instance, mild palladium-catalyzed Kumada-Corriu reactions have been developed for secondary benzylic bromides using ligands like Xantphos to minimize undesired β-elimination pathways. acs.org Similarly, conditions for benzylic Suzuki-Miyaura cross-couplings have been optimized using catalysts such as Pd(OAc)2 with the JohnPhos ligand. nih.gov A key research direction would be to fine-tune these systems to favor reaction at one site while leaving the other intact for subsequent transformations.

Another frontier is the application of cooperative catalysis, which could activate benzylic halides that are unreactive under standard conditions. acs.org This might involve combining a photocatalyst with a nucleophilic catalyst to generate benzylic radicals under mild conditions, opening new pathways for C-C bond formation. acs.org

| Reaction Type | Catalyst/Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Kumada-Corriu | Palladium / Xantphos | Grignard Reagent | Ethereal Solvents | Minimizes β-elimination | acs.org |

| Suzuki-Miyaura | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Effective for heteroaryl coupling under microwave conditions | nih.gov |

| Debenzylative Coupling | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | Tricatalytic cycle for C-S bond formation | organic-chemistry.org |

| Cooperative Catalysis | Iridium Photocatalyst / Lutidine | Lutidine | Acetonitrile (B52724) | Radical generation from unreactive halides | acs.org |

Exploration of Bio-Catalytic and Enzymatic Pathways for Functionalization

Green chemistry principles encourage the use of biological systems for chemical synthesis. The exploration of enzymatic pathways for the selective functionalization of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene (B6238305) is a compelling future research direction. Naturally occurring halogenated compounds are ubiquitous, and nature has evolved a diverse collection of enzymes to install and remove halogen atoms. nih.govnih.gov

Key enzyme classes for investigation include:

Haloalkane Dehalogenases : These enzymes catalyze the hydrolysis of alkyl halides to alcohols and have potential for treating halogenated hydrocarbon contaminants. nih.gov A significant research goal would be to discover or engineer a dehalogenase that could selectively act on the bromoethyl group, converting it to a hydroxyethyl group while leaving the aryl bromide untouched. This would provide a green alternative to traditional chemical hydrolysis. The catalytic power of these enzymes often stems from bringing the nucleophile and electrophile together in a low-dielectric environment and stabilizing the leaving halide anion through hydrogen bonding. nih.gov

Halogenases : These enzymes, particularly flavin-dependent halogenases (FDHs), perform highly regioselective halogenation on aromatic substrates. acs.orgtandfonline.com While this compound is already brominated, research could explore using halogenases in biosynthetic pathways to create similar structures from unhalogenated precursors, offering a more environmentally benign route than traditional chemical halogenation. tandfonline.com

The primary challenge lies in identifying or engineering enzymes with the required substrate specificity and selectivity for this particular molecule. Advances in genome sequencing and computational enzyme design are creating new opportunities to overcome these hurdles. nih.gov

| Enzyme Class | Potential Reaction | Substrate Site | Potential Product Feature | Reference |

|---|---|---|---|---|

| Haloalkane Dehalogenase | Hydrolytic Dehalogenation | -CH(Br)CH₃ | -CH(OH)CH₃ group | nih.gov |

| Flavin-Dependent Halogenase (FDH) | Regioselective Halogenation | Aromatic Ring | Site-specific bromination of a precursor | acs.orgtandfonline.com |

| Dehalogenating Enzymes | Reductive or Hydrolytic Dehalogenation | Aryl-Br or Alkyl-Br | Selective removal of one bromine atom | nih.gov |

Expanding the Scope of Synthetic Applications in Complex Molecule Synthesis

As a bifunctional building block, this compound holds considerable promise for the multi-step synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.net The differential reactivity of the aryl and benzylic bromides can be exploited to introduce diverse functionalities in a controlled manner.

A plausible synthetic strategy would involve a two-step sequence:

Aryl Bromide Functionalization : Utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to form a new carbon-carbon or carbon-heteroatom bond at the C2 position of the benzene (B151609) ring. The conditions would need to be selected to avoid reaction at the more labile benzylic bromide.

Benzylic Bromide Functionalization : The intermediate from the first step could then undergo reaction at the benzylic position. This could involve nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) or another cross-coupling reaction under different catalytic conditions.

Future research should focus on developing a robust "toolbox" of orthogonal reactions for this substrate, allowing synthetic chemists to easily access a wide array of complex, polysubstituted aromatic compounds from a single, versatile starting material. libretexts.org

Theoretical Predictions for Undiscovered Reactivities and Transformations

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental research. sciencepublishinggroup.com For this compound, theoretical studies can provide critical insights into its reactivity and help uncover novel transformations.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Predict Site Selectivity : Calculate the bond dissociation energies of the aryl C-Br and benzylic C-Br bonds to predict their relative reactivities under various conditions (e.g., radical, nucleophilic, oxidative addition).

Model Reaction Barriers : Evaluate the activation energies for different potential reactions at each site, helping to identify the most favorable reaction pathways and conditions. nih.gov

Analyze Substituent Effects : Quantify how the methyl and bromoethyl groups influence the electronic properties and reactivity of the aromatic ring toward further substitution. Descriptors such as theoretical Hirshfeld charges can be correlated with reaction barrier heights to rationalize reactivity. nih.govnih.gov

These computational predictions can significantly accelerate the discovery of new reactions and catalysts by allowing researchers to screen possibilities in silico before committing to extensive laboratory work.

| Parameter | Method | Predicted Property | Reference |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | DFT | Relative reactivity of C-Br bonds | - |

| Transition State Energy (ΔG‡) | DFT | Reaction rates and kinetic selectivity | nih.gov |

| Hirshfeld Atomic Charges | DFT | Nucleophilicity/electrophilicity of ring carbons | nih.gov |

| HOMO-LUMO Gap | DFT | Global chemical reactivity and stability | sciencepublishinggroup.com |

Integration with Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, or continuous processing, is a modern synthetic technology that offers numerous advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. beilstein-journals.orgrsc.org The application of flow chemistry to reactions involving this compound is a key area for future development.

Many transformations relevant to this compound, such as Grignard reagent formation or metal-catalyzed cross-coupling, can be hazardous or difficult to control in large-scale batch reactors. gordon.edu

Safer Grignard Reactions : The formation of Grignard reagents from aryl bromides is highly exothermic. Continuous flow systems, with their small reaction volumes and superior heat exchange, allow for precise temperature control, minimizing risks and improving yields. researchgate.netacs.org

Efficient Cross-Coupling : Flow reactors enable precise control over residence time, stoichiometry, and temperature, which can lead to higher yields and purities in cross-coupling reactions. nih.gov

Telescoped Synthesis : Multiple reaction steps can be linked together in a continuous sequence without isolating intermediates. rsc.org A future goal could be to develop a fully automated, telescoped flow process that converts this compound into a complex target molecule, significantly reducing waste, time, and manual operations. researchgate.net

The integration of flow chemistry would not only make the synthesis and derivatization of this compound more efficient but also align with the principles of green chemistry by reducing solvent usage and improving energy efficiency. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Volume | Large, scalable by vessel size | Small, constant; scale-up by time | gordon.edu |

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio | acs.org |

| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer due to small reagent inventory | gordon.edu |

| Mixing | Dependent on stirrer efficiency; can be slow | Rapid and efficient mixing | researchgate.net |

| Process Control | Slower response to parameter changes | Rapid steady-state control and optimization | gordon.edu |

Q & A

Q. What are the established synthetic pathways for 2-Bromo-4-(1-bromoethyl)-1-methylbenzene, and what reaction conditions optimize yield?

- Answer : Two primary methods are: (a) Bromination of 4-(1-bromoethyl)-1-methylbenzene using Br₂ with Lewis acid catalysts (e.g., AlCl₃) at 80°C, yielding >80% purity (). (b) Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) of bromoethyl precursors with methylbenzene derivatives, requiring Pd(OAc)₂ and XPhos in THF (). Key parameters include stoichiometric control (1:1.2 molar ratio) and inert atmosphere (N₂).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Answer :

- X-ray crystallography confirms the dihedral angle (14.9°) between the bromoethyl and methyl groups ().

- NMR spectroscopy (¹H/¹³C) identifies electronic effects: methyl protons at δ 2.3 ppm and bromoethyl protons at δ 4.1 ppm ().

- FT-IR detects C-Br stretches at 560–600 cm⁻¹ ().

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood due to lachrymatory bromoethyl vapors ( ). Store under inert atmosphere (Ar) at 4°C to prevent decomposition (). Spills require neutralization with NaHCO₃ before disposal ().

Advanced Research Questions

Q. How does the compound’s stereoelectronic environment influence its reactivity in nucleophilic substitution reactions?

- Answer : The bromoethyl group’s conformation (dihedral angle ~14.9°) creates partial eclipsing, increasing steric hindrance and directing nucleophilic attack to the less hindered para-bromo position ( ). DFT calculations (B3LYP/6-31G*) show higher electrophilicity at the para-bromo site (ΔE = 1.8 kcal/mol vs. ortho) ( ).

Q. What strategies resolve contradictions in reported reaction outcomes, such as variable byproduct formation in cross-coupling reactions?

- Answer : Discrepancies arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent polarity. Controlled studies using Pd(OAc)₂ with XPhos in THF reduce byproducts (<5%) versus DMF (15–20%) (). Kinetic analysis (GC-MS) identifies competing β-hydride elimination as a key factor ().

Q. How can DFT-based computational models predict regioselectivity in electrophilic aromatic substitution reactions involving this compound?

- Answer : B3LYP/6-311++G calculations map electrostatic potential surfaces, revealing enhanced electron density at the methyl-adjacent position (ESP = −45 kcal/mol), favoring electrophilic attack there ( ). Comparative HOMO-LUMO gaps (ΔE = 3.2 eV) align with observed nitration regiochemistry ( ).

Q. What experimental approaches validate the compound’s metabolic stability in pharmacokinetic studies?

- Answer : In vitro incubation with rat liver microsomes (37°C, NADPH) tracks degradation via LC-MS. Half-life (t₁/₂) of 120 min suggests moderate stability, with CYP3A4-mediated debromination as the primary pathway ( ). Co-administration with CYP inhibitors (e.g., ketoconazole) extends t₁/₂ to 240 min ().

Notes for Methodological Rigor

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), cross-validate using kinetic studies (GC-MS) and computational models (DFT) to isolate variables like solvent polarity or catalyst choice ().

- Advanced Synthesis : For stereoselective derivatives, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during bromoethyl group installation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products